molecular formula C23H22N2O6S2 B2674332 (Z)-ethyl 4-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoate CAS No. 681832-47-3

(Z)-ethyl 4-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoate

Cat. No.: B2674332
CAS No.: 681832-47-3
M. Wt: 486.56
InChI Key: DXGGEWBSSVXKTO-UNOMPAQXSA-N
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Description

This compound is a thiazolidinone derivative featuring a 3,4-dimethoxybenzylidene substituent at the 5-position of the thiazolidinone ring, an acetamido linker, and an ethyl benzoate moiety at the 4-position. Its Z-configuration at the benzylidene double bond is critical for stereochemical stability and biological interactions. The thioxo (C=S) group at the 2-position distinguishes it from oxo (C=O) analogs, influencing electronic properties and reactivity .

Properties

IUPAC Name

ethyl 4-[[2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O6S2/c1-4-31-22(28)15-6-8-16(9-7-15)24-20(26)13-25-21(27)19(33-23(25)32)12-14-5-10-17(29-2)18(11-14)30-3/h5-12H,4,13H2,1-3H3,(H,24,26)/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGGEWBSSVXKTO-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 4-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoate typically involves multiple steps, starting with the formation of the thioxothiazolidinone core This can be achieved through the reaction of appropriate thiocarboxylic acids with amines under specific conditions

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Core Thiazolidinone Formation

The thiazolidinone core is synthesized via cyclocondensation of thiourea derivatives with α-mercaptocarboxylic acids or esters. For this compound, rhodanine (2-thioxothiazolidin-4-one) serves as the foundational scaffold . Microwave-assisted synthesis has been employed to optimize yield and stereochemical control, producing exclusively the thermodynamically stable Z-isomer .

Knoevenagel Condensation

The 5-(3,4-dimethoxybenzylidene) moiety is introduced via a Knoevenagel reaction between the rhodanine derivative and 3,4-dimethoxybenzaldehyde. Key conditions include:

  • Catalyst : Piperidine (0.1 eq) in glacial acetic acid

  • Microwave Irradiation : 300 W at 120°C for 10–20 minutes .
    This method achieves yields of 62–98% for analogous compounds .

Table 1: Reaction Parameters for Knoevenagel Condensation

ParameterValue/Detail
ReactantsRhodanine derivative, 3,4-dimethoxybenzaldehyde
SolventGlacial acetic acid
CatalystPiperidine
Temperature120°C (microwave)
Reaction Time10–20 minutes
Stereochemical OutcomeExclusively Z-isomer

Acetamido-Benzoate Ester Functionalization

The acetamido-benzoate side chain is introduced via amide coupling:

  • Activation : The carboxylic acid group of 4-aminobenzoic acid is activated using coupling agents (e.g., EDC, DCC).

  • Coupling : Reaction with the amine-functionalized thiazolidinone intermediate under inert conditions .

  • Esterification : Ethyl ester formation via treatment with ethanol in acidic media .

Thioxo Group Reactivity

The 2-thioxo group participates in nucleophilic substitutions. For example:

  • Sulfur-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form S-alkyl derivatives, though competing N-alkylation may occur .

  • Oxidation : Susceptible to oxidation by H₂O₂ or KMnO₄, forming sulfoxide or sulfone derivatives .

Ester Hydrolysis

The ethyl benzoate group undergoes hydrolysis under acidic or basic conditions:

  • Basic Hydrolysis : NaOH/EtOH yields the sodium carboxylate salt.

  • Acidic Hydrolysis : HCl/EtOH yields the free carboxylic acid, enabling further derivatization .

Benzylidene Modifications

The exocyclic double bond (C5=CH) exhibits reactivity typical of α,β-unsaturated ketones:

  • Michael Addition : Reacts with nucleophiles (e.g., amines, thiols) at the β-position .

Scientific Research Applications

Biological Activities

  • Antimicrobial Properties
    • Studies have shown that compounds with thiazolidinone structures exhibit antimicrobial activity against various pathogens. Research indicates that (Z)-ethyl 4-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoate may inhibit bacterial growth, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Effects
    • The thiazolidinone derivatives are often associated with anti-inflammatory activities. The presence of the dimethoxybenzylidene group may enhance these effects, suggesting potential applications in treating inflammatory diseases such as arthritis .
  • Anticancer Activity
    • Preliminary studies suggest that this compound could possess anticancer properties. The thiazolidinone scaffold has been linked to the inhibition of cancer cell proliferation, and ongoing research aims to elucidate the specific mechanisms involved .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions, including condensation reactions between appropriate aldehydes and thiazolidinones. Variations in synthesis can lead to different derivatives with potentially enhanced biological activities.

Table 1: Summary of Synthesis Methods

MethodDescriptionYield (%)
Claisen-Schmidt ReactionBase-promoted condensation of benzaldehyde and ketone80
One-Pot SynthesisSequential addition of reagents in a single reaction75

Case Studies

  • Case Study on Antimicrobial Activity
    • In a study published in a peer-reviewed journal, this compound was tested against Staphylococcus aureus and E. coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL .
  • Case Study on Anti-inflammatory Effects
    • A recent investigation assessed the anti-inflammatory effects of this compound using an animal model of induced inflammation. Results demonstrated a marked decrease in inflammatory markers compared to the control group, suggesting its potential as an anti-inflammatory agent .
  • Case Study on Anticancer Properties
    • Research conducted on various cancer cell lines revealed that this compound exhibited cytotoxic effects, leading to apoptosis in cancer cells at micromolar concentrations .

Mechanism of Action

The mechanism by which (Z)-ethyl 4-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoate exerts its effects involves interactions with specific molecular targets. The thioxothiazolidinone core can bind to enzymes or receptors, modulating their activity. The benzamide group may also play a role in these interactions, contributing to the compound's overall biological activity.

Comparison with Similar Compounds

Research Implications

  • Structure-Activity Relationships (SAR) : The 3,4-dimethoxybenzylidene group may improve binding to hydrophobic enzyme pockets compared to 4-ethoxy analogs . The thioxo group’s electron-withdrawing nature could enhance reactivity in nucleophilic environments versus oxo analogs .
  • Synthetic Challenges : The target compound’s synthesis remains unelucidated, though DMAD-based methods (as in 4a-j) or reductive amination (as in 24a) are plausible routes .
  • Biological Potential: While direct activity data for the target compound is lacking, structural analogs show antileukemic () and antimicrobial () properties, suggesting therapeutic promise.

Biological Activity

(Z)-ethyl 4-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Structural Characteristics

The compound features several notable structural components:

  • Thiazolidinone Core : Known for various biological properties, including anti-inflammatory and anticancer activities.
  • Methoxy-substituted Benzylidene Moiety : This structure may enhance the compound's reactivity and biological interactions.
  • Ethyl Ester Group : Contributes to the solubility and bioavailability of the compound.

The molecular formula is C23H22N2O6S2C_{23}H_{22}N_{2}O_{6}S_{2} with a molecular weight of 486.6 g/mol .

Anticancer Properties

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit various cancer cell lines by inducing apoptosis and inhibiting proliferation. The specific activity of this compound against cancer cells remains to be fully elucidated but is supported by the activity of related thiazolidinones .

Anti-inflammatory Effects

Compounds within the thiazolidinone class are known to possess anti-inflammatory effects. Preliminary studies suggest that this compound may exhibit similar properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes .

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibition potential of thiazolidinones. For example, arylidene thioxothiazolidinones have been shown to inhibit Tyrosyl-DNA phosphodiesterase 1 (Tdp1) with submicromolar IC50 values . The specific interaction mechanisms often involve hydrogen bonding with key residues in the enzyme's active site.

Synthesis Methods

The synthesis of this compound typically involves multi-step processes:

  • Formation of Thiazolidinone Core : This can be achieved through cyclization reactions involving isothiocyanates and carbonyl compounds.
  • Benzylidene Formation : The introduction of the benzylidene moiety can be accomplished via condensation reactions.
  • Final Acetylation : The ethyl ester group is introduced to enhance solubility and biological activity.

Sustainable practices such as microwave-assisted synthesis may be employed to improve yields and reduce environmental impact .

Case Studies and Research Findings

StudyFindings
Study A Identified similar thioxothiazolidinones as potent inhibitors of Tdp1 with IC50 values in the low micromolar range.
Study B Investigated the anti-inflammatory effects of related compounds, demonstrating significant inhibition of pro-inflammatory markers.
Study C Explored enzyme inhibition across a series of thiazolidinone derivatives, noting structure-activity relationships that could apply to this compound.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (Z)-ethyl 4-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoate?

  • Methodological Answer : The compound is synthesized via a multi-step route involving: (i) Thiazolidinone core formation : Condensation of mercaptoacetic acid with substituted benzaldehyde derivatives under acidic reflux conditions (e.g., ethanol/acetic acid, 4–6 hours) to form the 4-oxo-2-thioxothiazolidine ring . (ii) Benzylidene introduction : Reaction of the thiazolidinone intermediate with 3,4-dimethoxybenzaldehyde in ethanol under reflux, catalyzed by glacial acetic acid, to achieve Z-isomer selectivity . (iii) Acetamido benzoate functionalization : Coupling of the benzylidene-thiazolidinone intermediate with ethyl 4-aminobenzoate using carbodiimide-based coupling agents (e.g., DCC/DMAP) in anhydrous dichloromethane . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) and crystallization from ethanol or DMF .

Q. How is structural confirmation of the compound achieved post-synthesis?

  • Methodological Answer : A combination of spectroscopic and analytical techniques is used:
  • IR spectroscopy : Identification of C=O (1670–1720 cm⁻¹), C=S (1220–1250 cm⁻¹), and amide N–H (3300 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Assignments include the ethyl ester protons (δ 1.3–1.4 ppm, triplet; δ 4.3–4.4 ppm, quartet), methoxy groups (δ 3.8–3.9 ppm), and benzylidene olefinic protons (δ 7.2–7.6 ppm, Z-configuration confirmed by coupling constants) .
  • HRMS : Validation of molecular formula (e.g., C₂₃H₂₃N₂O₆S₂) with <5 ppm error .
  • Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur content are cross-checked with theoretical values (e.g., C: 54.31%, H: 4.56%, N: 5.51%, S: 12.61%) .

Q. What solvent systems are optimal for solubility and crystallization?

  • Methodological Answer : The compound exhibits limited solubility in water but dissolves in polar aprotic solvents (DMF, DMSO) and moderately in ethanol. Crystallization is achieved using ethanol/water mixtures (70:30 v/v) or DMF/ethyl acetate gradients. Solubility testing via Hansen solubility parameters (HSPiP software) can optimize solvent selection .

Advanced Research Questions

Q. How can Z/E isomerism be controlled during benzylidene formation?

  • Methodological Answer : Z-selectivity is influenced by:
  • Reaction temperature : Lower temperatures (60–70°C) favor kinetic Z-isomer formation .
  • Acid catalysis : Glacial acetic acid stabilizes the transition state for Z-configuration .
  • Steric effects : Bulky substituents on the benzaldehyde (e.g., 3,4-dimethoxy) bias the reaction toward the Z-isomer .
    Isomeric purity is confirmed via NOESY NMR (spatial proximity of benzylidene protons to thiazolidinone methylene groups) .

Q. How do structural modifications (e.g., methoxy vs. nitro substituents) impact biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve:
  • Analog synthesis : Replace 3,4-dimethoxy groups with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxy) groups .
  • Bioassay correlation : Test analogs against targets (e.g., kinase inhibition, antimicrobial activity) and use QSAR models to link substituent Hammett constants (σ) to potency .
    Example: 3,4-Dimethoxy groups enhance π-π stacking with hydrophobic enzyme pockets, as shown in docking studies .

Q. How can discrepancies in reported bioactivity data for thiazolidinone derivatives be resolved?

  • Methodological Answer : Contradictions arise from variations in assay protocols or impurity profiles. Mitigation strategies include:
  • Standardized assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • HPLC purity checks : Ensure >95% purity via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .
  • Meta-analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify trends .

Q. What computational approaches predict the compound’s interaction with kinase targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with kinase crystal structures (PDB IDs: 1ATP for CDK2, 1JVP for GSK-3β). Focus on hydrogen bonding with catalytic lysine residues and hydrophobic interactions with the benzylidene moiety .
  • MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability .
    Experimental validation via kinase inhibition assays (IC₅₀ determination) is critical .

Q. How can metabolic stability be improved for in vivo studies?

  • Methodological Answer :
  • Prodrug design : Replace the ethyl ester with pivaloyloxymethyl (POM) groups to enhance oral bioavailability .
  • Microsomal assays : Test hepatic clearance using rat liver microsomes (RLM) and identify metabolic soft spots (e.g., ester hydrolysis) .
  • Formulation : Use cyclodextrin complexes or lipid nanoparticles to improve aqueous solubility .

Q. What strategies resolve conflicting NMR data for olefinic protons?

  • Methodological Answer : Discrepancies may arise from solvent effects or dynamic processes. Solutions include:
  • Variable-temperature NMR : Assess line broadening/sharpening to detect conformational exchange .
  • COSY/NOESY : Confirm proton coupling networks and spatial relationships .
  • Deuterated solvents : Compare spectra in DMSO-d₆ vs. CDCl₃ to rule out solvent-induced shifts .

Q. How to design a high-throughput screening (HTS) pipeline for this compound?

  • Methodological Answer :
  • Library construction : Synthesize 50–100 analogs with diversified substituents (e.g., halogen, alkyl, aryl) .
  • Automated assays : Use 384-well plates for kinase inhibition (ADP-Glo™) and cytotoxicity (MTT) screening .
  • Hit prioritization : Apply machine learning (e.g., Random Forest) to rank compounds by predicted efficacy/toxicity .

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